1-(2,3-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine
Overview
Description
1-(2,3-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features two benzyl groups substituted with methoxy and ethoxy groups, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine typically involves the reaction of piperazine with appropriately substituted benzyl halides. The general synthetic route can be outlined as follows:
Starting Materials: Piperazine, 2,3-dimethoxybenzyl chloride, and 4-ethoxybenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, in the presence of a base like potassium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The piperazine is dissolved in the solvent, and the benzyl halides are added dropwise. The mixture is then stirred at room temperature or slightly elevated temperatures (50-70°C) for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Reactors: Using continuous flow reactors to maintain a steady production rate.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Solvent Recovery Systems: Implementing solvent recovery systems to recycle and reuse solvents, thereby reducing waste and costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of toluene derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2,3-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
1-(2,3-dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine can be compared with other piperazine derivatives:
1-benzylpiperazine: Known for its stimulant properties.
1-(4-methoxybenzyl)piperazine: Studied for its potential antidepressant effects.
1-(2,3-dimethoxybenzyl)piperazine: Similar structure but lacks the ethoxy group, which may influence its biological activity.
Uniqueness
The presence of both methoxy and ethoxy groups in this compound may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-4-27-20-10-8-18(9-11-20)16-23-12-14-24(15-13-23)17-19-6-5-7-21(25-2)22(19)26-3/h5-11H,4,12-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJLHGDJWCGMHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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